molecular formula C22H17F2N3O2S2 B2883801 N-(2,5-difluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260906-27-1

N-(2,5-difluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2883801
CAS RN: 1260906-27-1
M. Wt: 457.51
InChI Key: VAOFPRJTXLXHCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-difluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C22H17F2N3O2S2 and its molecular weight is 457.51. The purity is usually 95%.
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Scientific Research Applications

Potent Dual Inhibitors Synthesis

A study detailed the synthesis of potential dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors, focusing on classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates. The most potent dual inhibitor known to date against human TS and DHFR was synthesized, demonstrating the scaffold's conduciveness to dual inhibitory activity (Gangjee et al., 2008).

Crystal Structure Analysis

Research on the crystal structures of derivatives of the chemical structure revealed their molecular conformations. One study showed the molecules having a folded conformation, with specific angular inclinations between the pyrimidine and benzene rings, contributing to the understanding of molecular interactions and stability (Subasri et al., 2017).

Vibrational Spectroscopic Signatures

Vibrational signatures of a related antiviral active molecule were characterized using Raman and Fourier transform infrared spectroscopy. This analysis provided insights into geometric equilibrium, inter and intra-molecular hydrogen bond, and harmonic vibrational wavenumbers, enhancing the understanding of molecular stability and interactions (Jenepha Mary et al., 2022).

Radiosynthesis for Imaging

Another study focused on the radiosynthesis of a selective radioligand for imaging the translocator protein with positron emission tomography (PET), showcasing the application of related compounds in medical imaging and diagnostics (Dollé et al., 2008).

Antimicrobial Activity

The synthesis and evaluation of new derivatives for antimicrobial activity highlighted the potential of these compounds as antimicrobial agents, contributing to the development of new therapeutic agents (Aggarwal et al., 2014).

properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F2N3O2S2/c1-12-7-13(2)9-15(8-12)27-21(29)20-17(5-6-30-20)26-22(27)31-11-19(28)25-18-10-14(23)3-4-16(18)24/h3-10H,11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOFPRJTXLXHCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=CC(=C4)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-difluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

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